Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
Overview
Description
Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a derivative of 2-substituted 1H-indole-3-carboxylate . It is useful for the preparation and study of hypoxia-selective cytotoxicity of indolequinone antitumor agents .
Molecular Structure Analysis
The molecular weight of this compound is 309.36 . Its IUPAC name is this compound and its InChI code is 1S/C19H19NO3/c1-3-23-19(22)18-13(2)20(12-14-7-5-4-6-8-14)17-10-9-15(21)11-16(17)18/h4-11,21H,3,12H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 197-198°C . The storage temperature is room temperature .Scientific Research Applications
1. Anti-Inflammatory Applications
Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, along with its structurally similar compounds, has shown promise in the field of anti-inflammatory therapeutics. A study by Karg et al. (2009) detailed the synthesis of benzo[g]indole-3-carboxylates, including compounds analogous to this compound. These compounds effectively inhibited 5-lipoxygenase (5-LO) activity, a key enzyme in the inflammatory pathway, suggesting potential as anti-inflammatory agents.
2. Antiviral Research
The antiviral properties of this compound and its derivatives have been a subject of research. For instance, Zhao et al. (2006) synthesized a series of ethyl 5-hydroxyindole-3-carboxylates and evaluated their anti-hepatitis B virus activities. Additionally, Ivashchenko et al. (2014) explored the synthesis and antiviral activity of various ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates, highlighting the potential of these compounds in combating viral infections like influenza and hepatitis.
3. Synthetic and Chemical Studies
The compound and its relatives have been extensively studied for their synthesis and chemical properties. Huang Bi-rong (2013) focused on the synthesis technology of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, a closely related compound. Additionally, Watanabe et al. (1993) provided insights into the synthetic route for benz[f]indole skeleton, which is relevant for understanding the synthesis of this compound.
Safety and Hazards
The safety information available indicates that this compound has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
ethyl 1-benzyl-5-hydroxy-2-methylindole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-23-19(22)18-13(2)20(12-14-7-5-4-6-8-14)17-10-9-15(21)11-16(17)18/h4-11,21H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTIEXDBQRVGSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801793 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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